(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a benzyl group, a methyl group, and a naphthyl group attached to the imine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of benzylamine with 2-methyl-1-(naphthalen-1-yl)propan-1-one under acidic or basic conditions to form the imine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The benzyl and naphthyl groups can undergo various substitution reactions, such as electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzyl or naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medicinal research, imines are often explored for their potential as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound could be investigated for similar applications.
Industry
In the industrial sector, imines are used in the production of polymers, resins, and other materials. This compound might be studied for its potential use in creating new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. In biological systems, they might interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N-Benzylidene-2-methyl-1-(naphthalen-1-yl)propan-1-imine
- (1E)-N-Benzyl-2-methyl-1-(phenyl)propan-1-imine
Uniqueness
What sets (1E)-N-Benzyl-2-methyl-1-(naphthalen-1-yl)propan-1-imine apart is the presence of the naphthyl group, which can impart unique electronic and steric properties
Eigenschaften
CAS-Nummer |
64306-18-9 |
---|---|
Molekularformel |
C21H21N |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-benzyl-2-methyl-1-naphthalen-1-ylpropan-1-imine |
InChI |
InChI=1S/C21H21N/c1-16(2)21(22-15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3 |
InChI-Schlüssel |
MSHCOZRQWNWBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.